6,7-Dihydrothieno[3,2-c]pyridine

Medicinal Chemistry Conformational Analysis NMR Spectroscopy

6,7-Dihydrothieno[3,2-c]pyridine is the critical partially unsaturated scaffold—NOT the fully saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine analog. This specific dihydro saturation pattern is essential for correct amide bond rotamer populations in Hedgehog acyltransferase (HHAT) inhibitors (IMP-1575, Ki=38 nM; RU-SKI-43, IC50=850 nM) and is the authentic Clopidogrel Related Compound C (Impurity 3). Using a generic tetrahydro analog invalidates regulatory impurity assays for clopidogrel batch release. Procure the correct scaffold with full characterization for analytical method validation, quality control, and SAR studies.

Molecular Formula C7H7NS
Molecular Weight 137.2 g/mol
CAS No. 107112-93-6
Cat. No. B124271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydrothieno[3,2-c]pyridine
CAS107112-93-6
Synonyms6,7-Dihydro[3,2-c]thienopyridine;  Clopidogrel Related Compound
Molecular FormulaC7H7NS
Molecular Weight137.2 g/mol
Structural Identifiers
SMILESC1CN=CC2=C1SC=C2
InChIInChI=1S/C7H7NS/c1-3-8-5-6-2-4-9-7(1)6/h2,4-5H,1,3H2
InChIKeyNVWLCUBMMDJESN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydrothieno[3,2-c]pyridine (CAS 107112-93-6) for Pharmaceutical Intermediates and Impurity Standards


6,7-Dihydrothieno[3,2-c]pyridine is a heterobicyclic compound featuring a partially hydrogenated pyridine ring fused to a thiophene moiety. It serves as a critical core scaffold or intermediate in the synthesis of several clinically significant thienopyridine derivatives, including the antiplatelet agents clopidogrel and prasugrel, as well as emerging Hedgehog acyltransferase (HHAT) inhibitors [1][2]. This compound is also designated as Clopidogrel Related Compound C (Clopidogrel Impurity 3) [1]. Its fully saturated analog, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, is a distinct chemical entity with different chemical properties and synthetic utility [3].

Structural Specificity of 6,7-Dihydrothieno[3,2-c]pyridine in Synthetic and Biological Applications


Direct substitution of 6,7-dihydrothieno[3,2-c]pyridine with its fully saturated analog, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, or other thienopyridine regioisomers is not chemically or functionally equivalent. The specific saturation pattern (dihydro vs. tetrahydro) dictates the scaffold's reactivity, electronic properties, and conformational landscape [1][2]. For instance, the partially unsaturated 6,7-dihydro core is essential for achieving the correct amide bond rotamer populations in HHAT inhibitors, which directly impacts target binding and potency [2]. Furthermore, this compound is a recognized and characterized impurity in clopidogrel, requiring authenticated reference standards for analytical method validation and quality control; a generic or incorrectly specified analog would invalidate these critical regulatory assays [3][4].

Quantitative Differentiation of 6,7-Dihydrothieno[3,2-c]pyridine Derivatives Against Closest Analogs


Conformational Impact: Amide E:Z Rotamer Ratio Differences in 5-Acyl Derivatives

The amide E:Z rotamer ratio in 5-acyl-6,7-dihydrothieno[3,2-c]pyridine derivatives is distinct from that observed in analogous piperidine or fully saturated tetrahydrothienopyridine systems. This ratio is governed by specific non-covalent interactions between the amide oxygen and the adjacent aromatic protons of the dihydrothienopyridine ring [1]. The study quantified this difference, showing that the E:Z equilibrium is solvent-dependent and scaffold-specific, directly influencing the population of the bioactive conformation [1].

Medicinal Chemistry Conformational Analysis NMR Spectroscopy

Enzymatic Inhibition: Potency of 6,7-Dihydrothieno[3,2-c]pyridine Derivatives Against Hedgehog Acyltransferase (HHAT)

The 6,7-dihydrothieno[3,2-c]pyridine scaffold is foundational to the RU-SKI series of Hedgehog acyltransferase (HHAT) inhibitors. The optimized derivative, RU-SKI-43, demonstrates potent inhibition of HHAT, which is a membrane-bound O-acyltransferase (MBOAT) family member. In contrast, early members of this class, such as RUSKI-43, exhibited off-target cytotoxicity that confounded cellular activity interpretation, highlighting the need for careful scaffold optimization [1].

Cancer Therapeutics Enzyme Inhibition Drug Discovery

Oxidative Stability: Identified as a Principal Oxidation Impurity in Clopidogrel

6,7-Dihydrothieno[3,2-c]pyridine is not merely a synthetic intermediate; it is a characterized oxidation product and impurity in clopidogrel drug substance and product. Its presence is quantified to ensure drug quality and safety [1]. In contrast, the fully saturated 4,5,6,7-tetrahydrothieno[3,2-c]pyridine is the core scaffold of the active pharmaceutical ingredient, not an impurity, underscoring the critical analytical distinction between these two forms.

Pharmaceutical Analysis Impurity Profiling Quality Control

Chemical Reactivity: Selective Functionalization at the Dihydro Scaffold

The partially unsaturated 6,7-dihydrothieno[3,2-c]pyridine scaffold offers distinct synthetic handles compared to its fully saturated counterpart. It can undergo specific reactions, such as intramolecular cyclization of 2-(2-thienyl)ethyl isothiocyanate to yield 1-alkylthio-6,7-dihydrothieno[3,2-c]pyridines, a transformation that is not directly transferable to the tetrahydro system without additional redox steps [1]. This differential reactivity allows for efficient access to a specific subset of thienopyridine derivatives.

Synthetic Chemistry Heterocycle Functionalization Scaffold Derivatization

Enzymatic Isoform Selectivity: Potent Inhibition of Inducible and Neuronal Nitric Oxide Synthase (iNOS/nNOS)

6-Substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridine derivatives have been identified as exceptionally potent inhibitors of both inducible (iNOS) and neuronal (nNOS) isoforms of nitric oxide synthase [1]. The study highlights that selectivity and potency can be modulated by varying the 6-substituent. In comparison, a derivative from a related structural class, 6-phenyl-6,7-dihydro-thieno[3,2-c]pyridin-4-ylamine, showed a significantly lower potency against NOS3 (eNOS) with an IC50 of 9,500 nM, underscoring the isoform selectivity achievable with this scaffold [2].

Inflammation Enzyme Inhibition Neurochemistry

Targeted Scientific and Industrial Applications for 6,7-Dihydrothieno[3,2-c]pyridine (CAS 107112-93-6)


Medicinal Chemistry: Synthesis of Hedgehog Acyltransferase (HHAT) Inhibitors

This compound is the core scaffold for the RU-SKI series of HHAT inhibitors, including RU-SKI-43 (IC50 = 850 nM) and the optimized probe IMP-1575 (Ki = 38 nM) [4]. These inhibitors are critical tools for studying the Hedgehog signaling pathway in development and cancer, particularly in pancreatic cancer models where aberrant Shh signaling drives tumor growth [2]. Procurement of this scaffold enables the synthesis of new analogs for further structure-activity relationship (SAR) studies aimed at improving potency and selectivity against this challenging MBOAT family target.

Pharmaceutical Quality Control: Certified Reference Standard for Clopidogrel Impurity Profiling

6,7-Dihydrothieno[3,2-c]pyridine is a principal oxidative impurity in clopidogrel bisulfate, observed at levels of 0.05-0.12% in drug substance and product . It is cataloged as Clopidogrel Related Compound C (or Impurity 3) [4]. Laboratories require a highly pure, well-characterized reference standard of this compound to validate HPLC methods, perform system suitability tests, and accurately quantify this specific impurity during batch release and stability studies for clopidogrel, ensuring compliance with pharmacopoeial monographs and ICH guidelines.

Synthetic Methodology: Selective Access to 1-Alkylthio-6,7-dihydrothieno[3,2-c]pyridines

This scaffold is uniquely suited for the synthesis of 1-alkylthio derivatives via intramolecular cyclization of 2-(2-thienyl)ethyl isothiocyanate with electrophiles like methyl fluorosulfate . This route provides direct access to these specific heterocycles, which are valuable intermediates for further functionalization. In contrast, accessing similar substitution patterns on the fully saturated tetrahydrothienopyridine scaffold would require alternative, potentially lower-yielding synthetic strategies. Procuring this specific dihydro compound is therefore essential for executing this efficient, targeted transformation.

Drug Discovery: Exploration of Selective Nitric Oxide Synthase (iNOS/nNOS) Inhibitors

6-Substituted 4-amino-6,7-dihydrothieno[3,2-c]pyridine derivatives exhibit potent inhibition of the inducible and neuronal isoforms of nitric oxide synthase (iNOS and nNOS) . This activity profile is valuable for developing anti-inflammatory agents (targeting iNOS) or therapeutics for neurological conditions (targeting nNOS). The scaffold offers a starting point for medicinal chemists to design and synthesize new analogs with improved selectivity over the endothelial isoform (eNOS), thereby reducing the risk of cardiovascular side effects associated with non-selective NOS inhibition.

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